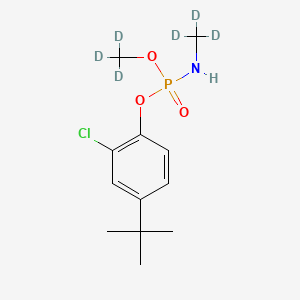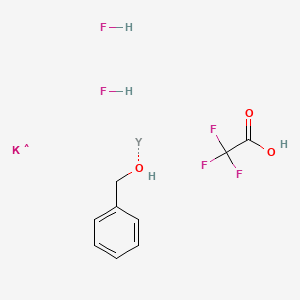
Cmd178 (tfa)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cmd178 (tfa) is a lead peptide known for its ability to inhibit the signal transducer and activator of transcription 5 (STAT5). It is primarily used in scientific research to study the inhibition of interleukin-2 (IL-2) and its receptor (IL-2R) signaling pathway. This compound has shown promise in reducing the expression of forkhead box P3 (Foxp3) and STAT5, which are crucial for the development of regulatory T cells (Treg cells) .
Preparation Methods
Cmd178 (tfa) is synthesized through custom peptide synthesis. The process involves the sequential addition of amino acids to a growing peptide chain, typically using solid-phase peptide synthesis (SPPS). The reaction conditions are carefully controlled to ensure high purity and yield. The compound is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Chemical Reactions Analysis
Cmd178 (tfa) primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions. The major product formed is the peptide itself, which is then used in various biological assays to study its inhibitory effects on the IL-2/IL-2R signaling pathway .
Scientific Research Applications
Cmd178 (tfa) has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and purification techniques.
Biology: Investigates the role of IL-2/IL-2R signaling in Treg cell development and function.
Medicine: Explores potential therapeutic applications in diseases where Treg cells play a critical role, such as autoimmune diseases and cancer.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents .
Mechanism of Action
Cmd178 (tfa) exerts its effects by inhibiting the IL-2/IL-2R signaling pathway. It binds to the IL-2 receptor alpha (IL-2Rα) subunit, preventing the activation of STAT5 and the subsequent expression of Foxp3. This inhibition leads to a reduction in Treg cell development and function, making it a valuable tool for studying immune regulation .
Comparison with Similar Compounds
Cmd178 (tfa) is unique in its consistent ability to inhibit IL-2/IL-2R signaling and reduce Foxp3 and STAT5 expression. Similar compounds include:
MNK8: Another peptide that targets the IL-2/IL-2R signaling pathway.
2-(1,8-naphthyridin-2-yl)phenol: A small molecule inhibitor of STAT5.
Corylin: A natural compound with inhibitory effects on STAT5.
Brevilin A: A sesquiterpene lactone that inhibits STAT5 signaling
Cmd178 (tfa) stands out due to its high specificity and efficacy in inhibiting the IL-2/IL-2R signaling pathway, making it a valuable tool for scientific research.
Properties
Molecular Formula |
C9H11F5KO3Y |
|---|---|
Molecular Weight |
390.18 g/mol |
InChI |
InChI=1S/C7H8O.C2HF3O2.2FH.K.Y/c8-6-7-4-2-1-3-5-7;3-2(4,5)1(6)7;;;;/h1-5,8H,6H2;(H,6,7);2*1H;; |
InChI Key |
QGZCHBCENMVUSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CO.C(=O)(C(F)(F)F)O.F.F.[K].[Y] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


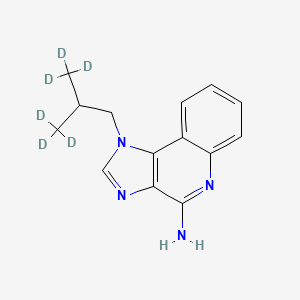
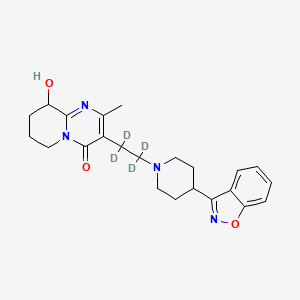

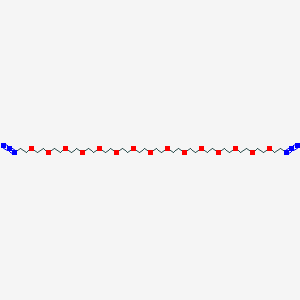
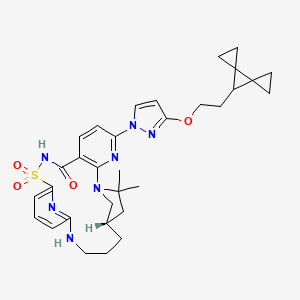

![(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide](/img/structure/B12423694.png)
![N-[(1s)-1-(2-Chloro-6-Fluorophenyl)ethyl]-5-Cyano-1-Methyl-1h-Pyrrole-2-Carboxamide](/img/structure/B12423702.png)
![(3S)-1'-[3-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine](/img/structure/B12423703.png)
![(2R,3R)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]butan-2-ol;hydrochloride](/img/structure/B12423707.png)
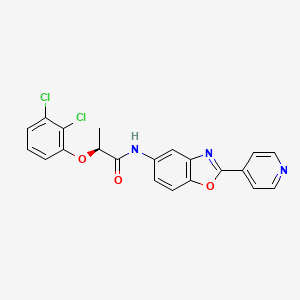
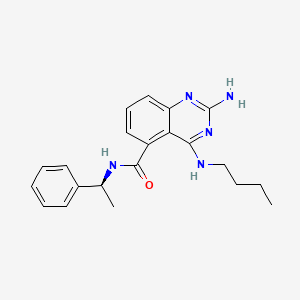
![tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate](/img/structure/B12423718.png)
